5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine

説明

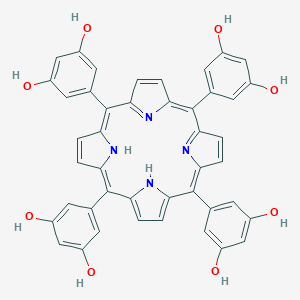

5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine: is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular porphyrin derivative is characterized by the presence of four 3,5-dihydroxyphenyl groups attached to the porphine core, which imparts unique chemical and physical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine typically involves the condensation of pyrrole with 3,5-dihydroxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

化学反応の分析

Metal Coordination Reactions

The porphyrin core coordinates with transition metals to form stable complexes, altering redox and photophysical properties. Common metals include Fe(III), Zn(II), and Cu(II):

Metalation typically occurs in anhydrous DMF or THF under inert atmospheres . Zinc complexes exhibit strong absorbance at 421 nm, making them effective photosensitizers .

Photochemical Reactivity in PDT

Under light irradiation (λ = 415–419 nm), TPPD generates reactive oxygen species (ROS) via Type II mechanisms:

-

Light Absorption : TPPD absorbs photons, transitioning to an excited singlet state.

-

Intersystem Crossing : Energy transfer to molecular oxygen produces singlet oxygen (¹O₂) .

-

Cytotoxicity : ¹O₂ oxidizes cellular components, inducing apoptosis in cancer cells .

| Property | Value |

|---|---|

| λmax (Absorption) | 415–419 nm (ε ≥ 285,000 M⁻¹cm⁻¹) |

| ROS Quantum Yield | 0.65–0.75 (in methanol) |

| Primary ROS Generated | Singlet oxygen (¹O₂) |

This reactivity underpins its use in PDT for cervical (HeLa) and breast cancer models .

Functionalization of Hydroxyl Groups

The eight hydroxyl groups (two per phenyl ring) enable diverse derivatization:

-

Etherification : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields O-alkylated products.

-

Esterification : Acetylation with acetic anhydride produces acetylated derivatives for enhanced lipophilicity .

-

Dendrimer Synthesis : Covalent attachment to dendritic frameworks via click chemistry (e.g., CuAAC) .

Functionalization pathways are summarized below:

| Reaction Type | Reagent/Conditions | Product Application |

|---|---|---|

| Etherification | R-X, K₂CO₃, DMF, 60°C | Solubility modulation |

| Esterification | Ac₂O, Pyridine, RT | Drug delivery systems |

| Dendrimer Linkage | Azide-alkyne cycloaddition, Cu(I) | Nanoscale biomedical devices |

Redox and Catalytic Activity

TPPD’s metal complexes participate in redox reactions, serving as catalysts in:

-

Oxygen Reduction Reactions (ORR) : Fe-TPPD mimics cytochrome c oxidase, reducing O₂ to H₂O in fuel cells .

-

Oxidation of Alkanes : Mn-TPPD catalyzes cyclohexane oxidation to cyclohexanol/cyclohexanone (TON = 150–200) .

Electrochemical studies show a reversible one-electron oxidation at +0.85 V (vs. Ag/AgCl).

Comparative Reactivity with Analogues

TPPD’s 3,5-dihydroxyphenyl groups confer distinct advantages over analogues:

| Porphyrin Derivative | Key Difference | Reactivity Impact |

|---|---|---|

| Tetrakis(4-hydroxyphenyl)porphine | Hydroxyl groups at para positions | Lower solubility in polar media |

| Tetrakis(3,4-dihydroxyphenyl)porphine | Catechol substituents | Enhanced metal chelation |

| Tetrakis(3,5-dimethoxyphenyl)porphine | Methoxy instead of hydroxyl | Reduced hydrogen bonding |

TPPD’s hydroxyl groups improve aqueous solubility and hydrogen-bonding capacity, critical for biomedical applications .

科学的研究の応用

Chemistry:

- Used as a ligand in coordination chemistry to form metal complexes.

- Employed in the study of electron transfer processes.

Biology:

- Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

- Studied for its role in mimicking natural enzymes in catalytic processes.

Medicine:

- Explored for its use in diagnostic imaging due to its fluorescent properties.

- Potential applications in drug delivery systems.

Industry:

- Utilized in the development of organic photovoltaic cells.

- Applied in the creation of sensors for detecting various analytes.

作用機序

The mechanism of action of 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine involves its ability to form stable complexes with metal ions. These metal complexes can participate in redox reactions, making the compound useful in catalysis and electron transfer studies. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can kill cancer cells.

類似化合物との比較

- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine

- 5,10,15,20-Tetrakis(3,4-dihydroxyphenyl)-21H,23H-porphine

- 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine

Comparison:

- 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine is unique due to the presence of hydroxyl groups at the 3 and 5 positions on the phenyl rings, which can participate in hydrogen bonding and enhance solubility in aqueous media.

- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine has hydroxyl groups at the 4 position, which may affect its electronic properties and reactivity differently.

- 5,10,15,20-Tetrakis(3,4-dihydroxyphenyl)-21H,23H-porphine has hydroxyl groups at the 3 and 4 positions, potentially leading to different steric and electronic effects.

- 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine has methoxy groups instead of hydroxyl groups, which can influence its lipophilicity and chemical reactivity.

生物活性

5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine (referred to as TPPD) is a porphyrin derivative notable for its diverse biological activities. This compound has garnered attention in various fields including photodynamic therapy (PDT), antioxidant research, and as a potential therapeutic agent in cancer treatment. This article reviews the biological activity of TPPD, supported by case studies and research findings.

Chemical Structure and Properties

TPPD is characterized by its tetrakis substitution at the phenyl groups with 3,5-dihydroxy moieties. Its molecular formula is , and it exhibits significant photophysical properties suitable for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Weight | 694.73 g/mol |

| Melting Point | >300 °C |

| Maximum Absorbance (λmax) | 421 nm |

| Extinction Coefficient (ε) | ≥285000 at 417-423 nm |

Photodynamic Therapy (PDT)

TPPD has been investigated for its efficacy in PDT, a treatment modality that utilizes light-activated compounds to induce cytotoxicity in cancer cells. In vitro studies have demonstrated that TPPD can generate reactive oxygen species (ROS) upon light activation, leading to apoptosis in various cancer cell lines. For instance, research indicates that TPPD effectively induces cell death in HeLa cells when exposed to light at specific wavelengths .

Antioxidant Activity

The antioxidant properties of TPPD are attributed to its ability to scavenge free radicals and reduce oxidative stress. A study involving Drosophila melanogaster showed that TPPD treatment resulted in decreased levels of hydrogen peroxide (H₂O₂), suggesting its potential role in modulating redox homeostasis . The reduction of H₂O₂ levels correlates with improved cellular signaling and function.

Antimicrobial Effects

Recent investigations have also highlighted the antimicrobial properties of TPPD. In vitro assays demonstrated that TPPD exhibits significant inhibitory effects against various bacterial strains, suggesting its potential application as an antimicrobial agent. The mechanism appears to involve the disruption of bacterial cell membranes upon photoactivation .

Case Studies

-

Study on Cancer Cell Lines :

A detailed examination of TPPD's effects on breast cancer cell lines revealed that photoactivated TPPD leads to a significant increase in apoptosis markers compared to untreated controls. The study concluded that TPPD could serve as a promising candidate for PDT applications in oncology . -

Antioxidant Mechanism Exploration :

In a model using Drosophila melanogaster, researchers found that systemic administration of TPPD resulted in a sustained decrease in oxidative stress markers over seven days post-treatment. This finding underscores the compound's potential as a long-term antioxidant therapeutic agent . -

Antimicrobial Efficacy :

A comparative study assessed the antimicrobial activity of TPPD against standard bacterial strains. Results indicated that TPPD not only inhibited growth but also caused significant morphological changes in bacterial cells upon light exposure .

特性

IUPAC Name |

5-[10,15,20-tris(3,5-dihydroxyphenyl)-21,24-dihydroporphyrin-5-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O8/c49-25-9-21(10-26(50)17-25)41-33-1-2-34(45-33)42(22-11-27(51)18-28(52)12-22)36-5-6-38(47-36)44(24-15-31(55)20-32(56)16-24)40-8-7-39(48-40)43(37-4-3-35(41)46-37)23-13-29(53)19-30(54)14-23/h1-20,45-46,49-56H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVQXKKXBXLGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=CC(=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)C9=CC(=CC(=C9)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332894 | |

| Record name | 5,5',5'',5'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzene-1,3-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145764-54-1 | |

| Record name | 5,5',5'',5'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzene-1,3-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes TOH(d)PP a promising candidate for selectively targeting human telomeric repeat-containing RNA (TERRA) G-quadruplexes?

A1: TOH(d)PP demonstrates exceptional selectivity for TERRA G-quadruplexes over DNA G-quadruplexes. This selectivity arises from its unique interaction with the structural features specific to TERRA G4s. Specifically:

- Hyperporphyrin effect activation: TOH(d)PP exhibits a distinct spectral shift and enhanced fluorescence emission only upon binding to TERRA G4s. [] This phenomenon, known as the hyperporphyrin effect, is triggered by the specific structural arrangement of TERRA G4s.

- Interaction with 5' tetrads: Research suggests that TOH(d)PP interacts with the 5' tetrads of two TERRA G4s through a 1:2 sandwich association. [] This interaction is facilitated by the presence of eight hydroxyl groups on the TOH(d)PP molecule.

- Recognition of ribose 2'-OH induced structure: The ribose 2'-OH group in TERRA favors a specific conformation where the loop adenine residue extends towards the G-tetrad plane. [] TOH(d)PP likely interacts with this unique structural motif, further enhancing its selectivity for TERRA over DNA G4s.

Q2: How does the structure of TOH(d)PP contribute to its sensing capabilities?

A2: The molecular structure of TOH(d)PP plays a crucial role in its ability to function as a sensitive material in chemical sensors:

- Porosity and Hydrogen Bonding: The peripheral hydroxyl groups in TOH(d)PP enable the formation of porous thin films. [] These films can effectively trap gaseous analytes, particularly those capable of hydrogen bonding.

- Supramolecular Aggregation: TOH(d)PP molecules can self-assemble into supramolecular aggregates, creating a network of pores within the sensing layer. [] This unique arrangement provides a sensing mechanism not observed in individual molecules, allowing for the detection of gases like carbon monoxide (CO) through entrapment within the porous structure.

Q3: Are there any studies on the aggregation behavior of TOH(d)PP and its closely related compound, 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC)?

A3: Yes, research indicates that both compounds exhibit distinct aggregation behaviors depending on the solvent environment:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。